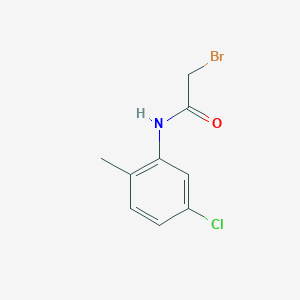

2-Bromo-N-(5-chloro-2-methylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONPOWNYKLGQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716775 | |

| Record name | 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883518-04-5 | |

| Record name | 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Route: Acylation of Substituted Aniline

The primary and most widely reported method for preparing 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide involves the acylation of 5-chloro-2-methylaniline with a bromoacetylating agent, typically bromoacetyl bromide or bromoacetic acid derivatives .

Reaction Scheme:

$$

\text{5-chloro-2-methylaniline} + \text{bromoacetyl bromide} \xrightarrow[\text{base}]{\text{solvent, temp}} \text{this compound}

$$-

- The reaction is carried out in a mildly basic aqueous or organic medium to neutralize the hydrogen bromide formed.

- Bases such as sodium carbonate (Na2CO3), triethylamine, or pyridine are commonly used.

- Temperature is typically maintained at room temperature to mild reflux (25–80 °C) depending on solvent and scale.

- Solvents include dichloromethane, ethyl acetate, or water with phase transfer catalysts.

Mechanism:

The nucleophilic amine group of 5-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide, forming the amide bond and releasing HBr, which is scavenged by the base.Isolation:

The product precipitates out or is extracted into organic solvents, followed by washing, drying, and recrystallization for purification.

Specific Methodology from Literature

A detailed procedure reported for analogous N-substituted 2-bromoacetamides applies here with minor adjustments for the substituents:

| Step | Description |

|---|---|

| 1 | Dissolve 5-chloro-2-methylaniline (0.005 moles) in distilled water with 5% sodium carbonate solution to maintain basic pH. |

| 2 | Add bromoacetyl bromide (0.005 moles) dropwise under vigorous stirring to control exotherm and ensure complete reaction. |

| 3 | Continue stirring until solid precipitates form, indicating product formation. |

| 4 | Filter the precipitate, wash with distilled water to remove inorganic salts, and dry in air. |

| 5 | Purify by recrystallization from suitable solvents such as ethanol or ethyl acetate. |

This procedure yields the desired this compound as a solid with high purity confirmed by TLC and spectroscopic methods.

Alternative Acylation Agents and Catalysts

Acetic Anhydride or Acetyl Chloride Variants:

Some synthetic routes use acetic anhydride or acetyl chloride derivatives with halogenated anilines to form related acetamides. However, to introduce the bromo substituent on the acetamide moiety, bromoacetyl bromide remains the reagent of choice.-

- Pyridine or triethylamine serve dual roles as base and nucleophilic catalyst to trap HBr.

- In some protocols, 4-dimethylaminopyridine (DMAP) is used to enhance acylation efficiency.

- TEMPO and sodium tert-butoxide (NaOtBu) have been reported in related acetamide syntheses to improve yields and selectivity.

Industrial and Scale-Up Considerations

Continuous Flow Synthesis:

Industrial production often employs continuous flow reactors for better control over reaction parameters such as temperature, residence time, and mixing, leading to improved yield and purity.-

- Temperature and stoichiometry are optimized to minimize side reactions such as halogen displacement or over-acylation.

- pH control is critical to prevent hydrolysis of bromoacetyl bromide and degradation of product.

-

- Recrystallization and column chromatography are standard.

- HPLC with C18 columns and UV detection at 254 nm is used for analytical purity assessment.

Summary Table of Preparation Methods

Research Findings and Analytical Confirmation

Spectroscopic Characterization:

- NMR: Proton NMR shows characteristic amide NH (~8.1 ppm), aromatic protons (6.8–7.5 ppm), and methyl group (~2.3 ppm). Carbon NMR confirms carbonyl (~168 ppm) and aromatic carbons.

- Mass Spectrometry: Molecular ion peak consistent with C9H9BrClNO (molecular weight ~262.5 g/mol).

- IR Spectroscopy: Strong amide C=O stretch (~1650 cm⁻¹), N–H stretch (~3300 cm⁻¹), and halogen-related vibrations (500–800 cm⁻¹).

-

- TLC and HPLC confirm purity >95%.

- Yields range from 70% to 85% depending on method and scale.

-

- Stable under refrigerated conditions in polar aprotic solvents (DMSO, DMF).

- Decomposition less than 5% over 48 hours at 4 °C.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: Formation of 5-chloro-2-methylphenylamine and acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(5-chloro-2-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

a. Halogen Position and Type

- 2-Bromo-N-(4-bromophenyl)acetamide (8): Features a para-bromo substituent, resulting in a higher molecular weight (291.98 g/mol) and distinct electronic effects compared to the target compound. Exhibits a melting point of 148–150°C and is used in antitrypanosomal agents .

- This derivative has demonstrated activity against Trypanosoma cruzi .

- N-(2-Bromo-5-chloro-4-methylphenyl)acetamide: A close analogue with a 4-methyl group, altering lipophilicity (logP ~2.8) and bioavailability.

b. Electron-Withdrawing/Donating Groups

- 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide : The nitro and methoxy groups at positions 5 and 2, respectively, create strong electron-withdrawing effects, increasing acidity (pKa ~9.2) and reactivity in arylations. Molecular weight: 289.08 g/mol .

- 2-Bromo-N-(3-trifluoromethylphenyl)acetamide (10) : The CF₃ group enhances metabolic stability and hydrophobic interactions, making it valuable in drug discovery .

Backbone Modifications

Biologische Aktivität

2-Bromo-N-(5-chloro-2-methylphenyl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an acetamide functional group. This article explores the biological activity of this compound, including its synthesis, reactivity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉BrClNO, with a molecular weight of approximately 262.53 g/mol. The compound features:

- Bromo group : Positioned at the second carbon.

- Acetamide group : Attached to a 5-chloro-2-methylphenyl moiety.

Reactivity

The reactivity of this compound can be attributed to its functional groups, particularly the bromine atom, which is prone to nucleophilic substitution reactions. This allows it to interact with various nucleophiles such as amines and alcohols, leading to the formation of diverse derivatives.

Medicinal Applications

This compound has been identified as a precursor for synthesizing bioactive compounds, which may have implications in various therapeutic areas. Its structural similarities with other compounds suggest potential biological activities worth exploring.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit significant antibacterial properties. For instance, studies on pyridine derivatives have shown varying degrees of antimicrobial effectiveness against E. coli and other pathogens .

- Anti-Thrombolytic Activity : In a comparative study involving pyridine derivatives, certain compounds exhibited high anti-thrombolytic activity (up to 31.61%), indicating the potential for similar activities in halogenated acetamides like this compound .

- Cytotoxicity and Hemolytic Activity : The cytotoxic effects of structurally related compounds were evaluated, revealing varying levels of hemolytic activity against red blood cells. This suggests that this compound could also exhibit similar properties .

Comparative Table of Biological Activities

| Compound Name | Antimicrobial Activity (%) | Anti-Thrombolytic Activity (%) | Hemolytic Activity (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyridine Derivative (e.g., 2i) | 83.76 | 31.61 | 11.72 |

| N-(5-Chloro-2-methylphenyl)acetamide | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be established.

Synthesis Pathway

The synthesis of this compound typically involves the bromination of N-(5-chloro-2-methylphenyl)acetamide using agents like phosphorus tribromide or N-bromosuccinimide. The general synthetic pathway includes:

- Starting Material : N-(5-chloro-2-methylphenyl)acetamide.

- Bromination Reaction : Utilizing brominating agents under controlled conditions.

- Purification : Following synthesis, purification methods such as column chromatography are employed.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromoacetylation of the corresponding aniline derivative. A widely used approach involves reacting bromoacetyl chloride with 5-chloro-2-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C . Optimization includes solvent selection (e.g., ethyl acetate/petroleum ether for crystallization), temperature control to minimize side reactions, and stoichiometric adjustments to improve yields (typically 70–85%). For example, highlights the use of mixed solvents (ethyl acetate/petroleum ether) for purification, achieving >80% yields in similar acetamide derivatives .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the acetamide backbone and substituent positions. For instance, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while the bromoacetyl moiety shows characteristic peaks near δ 3.8–4.0 ppm (CHBr) and δ 168–170 ppm (C=O) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine (1:1 ratio for Br/Br) .

- X-ray Crystallography : Single-crystal studies (e.g., using SHELX software) resolve bond lengths and angles, as demonstrated for structurally related bromoacetamides in (R factor = 0.033) .

Q. How can researchers assess and control impurities during synthesis?

- Methodological Answer : Impurities often arise from incomplete bromoacetylation or halogen exchange. Key strategies include:

- Chromatographic Methods : HPLC or TLC with UV detection identifies byproducts (e.g., unreacted aniline or dihalogenated analogs). lists impurity profiles for acetamide derivatives, emphasizing the need for reference standards .

- Recrystallization : Solvent mixtures (e.g., ethanol/water) improve purity by removing residual reactants .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and halogens .

Advanced Research Questions

Q. What crystallographic challenges are associated with this compound, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning, low-resolution data, and disorder in the bromine atom. Solutions involve:

- Data Collection : High-intensity X-ray sources (e.g., synchrotron radiation) and low-temperature (100 K) measurements reduce thermal motion artifacts, as seen in .

- Refinement Software : SHELXL refines heavy atoms (Br/Cl) using anisotropic displacement parameters. details SHELX’s robustness in handling halogenated compounds .

- Validation Tools : PLATON or Mercury checks for missed symmetry or solvent-accessible voids .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., H NMR chemical shifts) require:

- DFT Calculations : Gaussian or ORCA software models the compound’s electronic environment. used DFT to correlate FTIR vibrational modes with experimental data .

- Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., PCM for DMSO-d) to account for polarity .

- Cross-Validation : Compare with structurally characterized analogs (e.g., ’s X-ray data) .

Q. What strategies are effective for regioselective functionalization of the acetamide core in complex syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during alkylation or acylation steps .

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the aryl ring without affecting the acetamide group .

- Microwave-Assisted Synthesis : Accelerates reactions like cyclization or halogen exchange while minimizing decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.